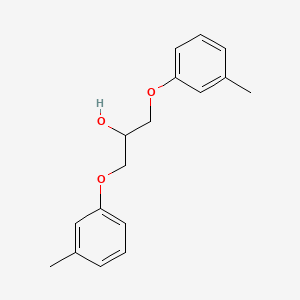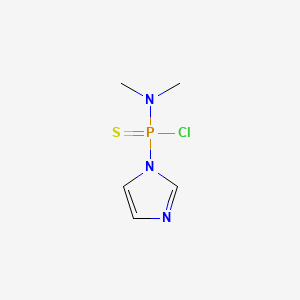
4'-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride is a synthetic compound that belongs to the class of butyrophenones. These compounds are often used in medicinal chemistry for their potential pharmacological properties. The presence of fluorine and piperazine moieties in the structure suggests that it might have unique interactions with biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride typically involves multiple steps:
Formation of the butyrophenone core: This can be achieved through Friedel-Crafts acylation of a fluorobenzene derivative with a suitable acyl chloride.
Introduction of the piperazine ring: This step involves the reaction of the butyrophenone intermediate with a piperazine derivative under basic conditions.
Attachment of the beta-propoxyphenethyl group: This can be done through nucleophilic substitution reactions.
Formation of the dihydrochloride salt: The final compound is often converted to its dihydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the propoxy group.
Reduction: Reduction reactions could target the carbonyl group in the butyrophenone core.
Substitution: The fluorine atom on the aromatic ring can be a site for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
4’-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential use as a pharmaceutical agent, particularly in the treatment of neurological or psychiatric disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4’-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride would depend on its specific biological targets. It might interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic.
Droperidol: Used as an antiemetic and antipsychotic.
Fluspirilene: A long-acting antipsychotic.
Uniqueness
The presence of the fluorine atom and the specific piperazine and propoxyphenethyl groups in 4’-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride might confer unique pharmacological properties, such as increased potency, selectivity, or metabolic stability.
属性
CAS 编号 |
21263-01-4 |
|---|---|
分子式 |
C25H35Cl2FN2O2 |
分子量 |
485.5 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-4-[4-(2-phenyl-1-propan-2-yloxyethyl)piperazin-1-yl]butan-1-one;dihydrochloride |
InChI |
InChI=1S/C25H33FN2O2.2ClH/c1-20(2)30-25(19-21-7-4-3-5-8-21)28-17-15-27(16-18-28)14-6-9-24(29)22-10-12-23(26)13-11-22;;/h3-5,7-8,10-13,20,25H,6,9,14-19H2,1-2H3;2*1H |
InChI 键 |
FGGIWBVIOGDHTB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(CC1=CC=CC=C1)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)


![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)






